

A Spectroscopic Guide to 4-Propylbenzenesulfonyl Chloride: Elucidating Molecular Structure

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Compound of Interest

Compound Name: 4-Propylbenzenesulfonyl chloride

Cat. No.: B128828

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This technical guide provides an in-depth analysis of the spectral data for **4-propylbenzenesulfonyl chloride** ($C_9H_{11}ClO_2S$), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectral signatures is paramount for confirming the molecule's identity, purity, and structural integrity during synthetic processes.

Molecular Structure and Spectroscopic Overview

4-Propylbenzenesulfonyl chloride is an aromatic sulfonyl chloride. Its structure, consisting of a benzene ring substituted with a propyl group and a sulfonyl chloride functional group at the para position, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the 1H NMR, ^{13}C NMR, IR, and MS data to provide a comprehensive characterization of this compound.

Molecular Formula: $C_9H_{11}ClO_2S$ [\[1\]](#)

Molecular Weight: 218.70 g/mol [\[1\]](#)

Structure:

Caption: Molecular structure of **4-Propylbenzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-propylbenzenesulfonyl chloride**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

Experimental Protocol: A sample of **4-propylbenzenesulfonyl chloride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher.

Expected ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Aromatic protons ortho to $-\text{SO}_2\text{Cl}$
~7.35	Doublet	2H	Aromatic protons meta to $-\text{SO}_2\text{Cl}$
~2.65	Triplet	2H	$-\text{CH}_2-$ attached to the benzene ring
~1.65	Sextet	2H	$-\text{CH}_2-$ of the propyl group
~0.95	Triplet	3H	$-\text{CH}_3$ of the propyl group

Interpretation:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a lower field (~7.85 ppm) compared to the protons meta to this group (~7.35 ppm).

The aliphatic region reveals the structure of the propyl group. The methylene ($-\text{CH}_2-$) protons adjacent to the aromatic ring are deshielded by the ring current and appear as a triplet around 2.65 ppm due to coupling with the adjacent methylene group. The middle methylene protons of the propyl chain appear as a sextet around 1.65 ppm, being coupled to both the adjacent methylene and methyl groups. Finally, the terminal methyl ($-\text{CH}_3$) protons appear as a triplet at approximately 0.95 ppm, the highest field signal, due to coupling with the neighboring methylene group. This pattern is consistent with what is observed for the propyl group in similar structures like propylbenzene.^[2]

^{13}C NMR Spectroscopy

Experimental Protocol: The ^{13}C NMR spectrum is typically acquired using the same sample prepared for ^1H NMR analysis. A proton-decoupled spectrum is obtained to simplify the signals to single lines for each unique carbon atom.

Expected ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~148	Quaternary aromatic carbon attached to $-\text{SO}_2\text{Cl}$
~145	Quaternary aromatic carbon attached to the propyl group
~129	Aromatic CH carbons ortho to $-\text{SO}_2\text{Cl}$
~127	Aromatic CH carbons meta to $-\text{SO}_2\text{Cl}$
~38	$-\text{CH}_2-$ attached to the benzene ring
~24	$-\text{CH}_2-$ of the propyl group
~13	$-\text{CH}_3$ of the propyl group

Interpretation:

The ^{13}C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The two quaternary carbons of the benzene ring, one attached to the sulfonyl chloride group and the other to the propyl group, will appear at the

lowest field in the aromatic region (~145-148 ppm). The four aromatic CH carbons will give rise to two signals around 127-129 ppm. The aliphatic carbons of the propyl group will be observed at a much higher field, with the carbon attached to the ring appearing around 38 ppm, the middle methylene carbon at approximately 24 ppm, and the terminal methyl carbon at about 13 ppm. This is in line with the expected chemical shifts for a propyl-substituted benzene ring.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum of **4-propylbenzenesulfonyl chloride**, which is a liquid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) or by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2960-2850	C-H stretch	Aliphatic (propyl group)
~1600, 1480	C=C stretch	Aromatic ring
~1375	S=O asymmetric stretch	Sulfonyl chloride
~1180	S=O symmetric stretch	Sulfonyl chloride
~820	C-H out-of-plane bend	1,4-disubstituted benzene
~580	S-Cl stretch	Sulfonyl chloride

Interpretation:

The IR spectrum of **4-propylbenzenesulfonyl chloride** will be dominated by strong absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands around

1375 cm^{-1} and 1180 cm^{-1} , respectively. These are highly diagnostic for the sulfonyl chloride functionality.^[4] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm^{-1} and the C=C stretching bands in the 1600-1480 cm^{-1} region. The aliphatic propyl group will show C-H stretching absorptions just below 3000 cm^{-1} . Furthermore, the substitution pattern of the benzene ring is indicated by the C-H out-of-plane bending vibration around 820 cm^{-1} , which is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized and fragmented.

Expected Mass Spectrometry Data:

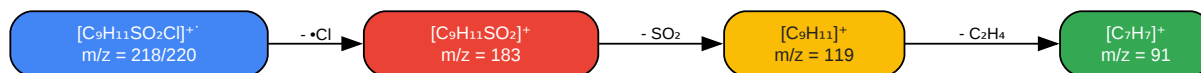
m/z	Ion
218/220	$[\text{M}]^+$ (Molecular ion)
183	$[\text{M} - \text{Cl}]^+$
119	$[\text{C}_9\text{H}_{11}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Interpretation:

The mass spectrum of **4-propylbenzenesulfonyl chloride** is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 218, with a smaller $[\text{M}+2]^+$ peak at m/z 220 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. The most prominent peaks in the mass spectrum reported in the PubChem database are at m/z 183, 119, and 91.^[1]

The peak at m/z 183 corresponds to the loss of a chlorine radical from the molecular ion. The peak at m/z 119 is likely due to the loss of the entire sulfonyl chloride group, resulting in a

propylbenzene cation. A subsequent rearrangement and fragmentation of the propylbenzene cation can lead to the formation of the highly stable tropylium ion at m/z 91.



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Caption: Proposed fragmentation pathway for **4-propylbenzenesulfonyl chloride** in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of **4-propylbenzenesulfonyl chloride**. The data presented in this guide, derived from established spectroscopic principles and available database information, serves as a reliable reference for scientists engaged in the synthesis and analysis of this important chemical compound. Adherence to the outlined experimental protocols and a thorough understanding of the spectral interpretations are crucial for ensuring the quality and identity of **4-propylbenzenesulfonyl chloride** in research and development settings.

References

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